molecular formula C7H7ClN2O B1592302 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride CAS No. 295327-22-9

1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride

Cat. No.: B1592302
CAS No.: 295327-22-9
M. Wt: 170.59 g/mol
InChI Key: UKGNEBJXEKPKRW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which make it a valuable candidate for various biological and chemical applications. The presence of both pyrrole and pyridine rings in its structure contributes to its diverse reactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by functionalization to introduce the desired substituents. One common method involves the condensation of a pyridine derivative with a suitable pyrrole precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, often using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles under controlled temperature and solvent conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride can be compared with other similar compounds, such as:

    1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different reactivity and biological properties.

    1H-Pyrrolo[3,2-c]pyridine: A related compound with variations in the position of the nitrogen atoms, leading to different chemical and biological activities.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and potential therapeutic applications.

Properties

IUPAC Name

1,3-dihydropyrrolo[2,3-c]pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c10-7-3-5-1-2-8-4-6(5)9-7;/h1-2,4H,3H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGNEBJXEKPKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NC=C2)NC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620760
Record name 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295327-22-9
Record name 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 50-ml round-bottom flask was added 0.36 g (2.0 mmol) of 3-amino-4-pyridineacetic acid ethyl ester, 15 mL of ether and 10 mL of 10% hydrochloric acid. The resulting biphasic solution was stirred for 16 hours at room temperature. The two phases were separated, and the ether phase was washed with 5 mL of water. The combined aqueous phases were evaporated to dryness to yield 0.285 g of the title compound as a brown solid. 1H NMR (DMSO-d6): δ5.93 (s, 1H), 7.59 (d, J=5.6 Hz, 1H), 8.02 (s,1H), 8.49 (d, J=5.6 Hz, 1H), 12.54 (s, 1H), 14.0 (bs, 1H); C8H6N2O: APCI+MS: m/z 135 (M+H).
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride
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